molecular formula C6H2Br2INO2 B1589594 1,3-Dibromo-2-iodo-5-nitrobenzene CAS No. 98137-96-3

1,3-Dibromo-2-iodo-5-nitrobenzene

Cat. No. B1589594
CAS RN: 98137-96-3
M. Wt: 406.8 g/mol
InChI Key: ZTLNIHDUCWPSGZ-UHFFFAOYSA-N
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Patent
US06806381B2

Procedure details

Dimethylformamide (4 L) and trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester (1135 g, 2.65 moles) were charged into a 22 L jacketed vessel equipped with a mechanical stirrer, a condenser, and a nitrogen purge. Sodium iodide (1595 g, 10.64 moles) was added to the reaction mixture in portions while maintaining the reaction temperature below 25° C. The reaction mixture was then heated to 100° C. and monitored for completion by HPLC. Upon completion, the reaction mixture was cooled to 0° C. Water (4 L) was added while maintaining the temperature below 14° C. The reaction mixture was stirred for 30 min, then filtered and washed with water (1.5 L). The resultant solid product was dried overnight by evaporation under air flow at room temperature to yield 1,3-dibromo-2-iodo-5-nitrobenzene (892.7 g, 82.9%). The product may optionally be purified further by recrystallization from ethanol.
Quantity
4 L
Type
reactant
Reaction Step One
Name
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
Quantity
1135 g
Type
reactant
Reaction Step One
Quantity
1595 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1OS(C(F)(F)F)(=O)=O.[I-:25].[Na+]>O>[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1[I:25] |f:2.3|

Inputs

Step One
Name
Quantity
4 L
Type
reactant
Smiles
CN(C=O)C
Name
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
Quantity
1135 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
1595 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a condenser
CUSTOM
Type
CUSTOM
Details
a nitrogen purge
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 14° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (1.5 L)
CUSTOM
Type
CUSTOM
Details
The resultant solid product was dried overnight by evaporation under air flow at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I
Measurements
Type Value Analysis
AMOUNT: MASS 892.7 g
YIELD: PERCENTYIELD 82.9%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.